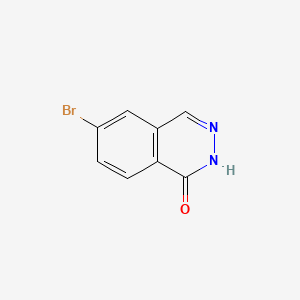

6-Bromophthalazin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-1-2-7-5(3-6)4-10-11-8(7)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMONLZVJOOMKRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468198 | |

| Record name | 6-BROMOPHTHALAZIN-1(2H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75884-70-7 | |

| Record name | 6-BROMOPHTHALAZIN-1(2H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromophthalazin-1(2h)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromophthalazin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Bromophthalazin-1(2H)-one is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry.[1] Its phthalazinone core is a privileged scaffold found in numerous pharmacologically active molecules.[2][3] This is particularly evident in the development of potent inhibitors for enzymes like Poly(ADP-ribose) polymerase (PARP), which are significant targets in cancer therapy.[4][5][6][7] Understanding the physicochemical properties of this compound is fundamental for its application in the synthesis and design of novel therapeutic agents, including the optimization of drug candidates' pharmacokinetic and pharmacodynamic profiles.

Core Physicochemical Properties

The intrinsic properties of this compound dictate its behavior in both chemical reactions and biological systems. These characteristics are essential for predicting its reactivity, solubility, and potential as a drug precursor.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrN₂O | [1][8][9][10] |

| Molecular Weight | 225.04 g/mol | [1][8][9] |

| Appearance | Yellow or white solid | [8][11][12] |

| Density | 1.822 g/cm³ | [8][11][12] |

| Boiling Point | 474.5 °C at 760 mmHg | [8][12] |

| Flash Point | 240.7 °C | [8][12] |

| Refractive Index | 1.721 | [8][12] |

| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C | [8][12] |

Table 2: Computed and Structural Properties

| Property | Value | Source(s) |

| IUPAC Name | 6-bromo-2H-phthalazin-1-one | [9][10] |

| CAS Number | 75884-70-7 | [8][9][10] |

| InChI Key | QMONLZVJOOMKRW-UHFFFAOYSA-N | [9][10] |

| Canonical SMILES | O=C1NN=CC2=CC(Br)=CC=C12 | [10] |

| Polar Surface Area (PSA) | 41.5 Ų | [9] |

| XLogP3 | 1.4 | [9] |

Role in Drug Discovery: PARP Inhibition

The phthalazinone scaffold, for which this compound is a key intermediate, is central to the structure of several approved PARP inhibitors, such as Olaparib.[4][5] PARP enzymes are critical for the repair of single-strand DNA breaks. In cancers with specific DNA repair defects (e.g., BRCA1/2 mutations), inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks, resulting in cancer cell death—a concept known as synthetic lethality. This compound provides a reactive handle for synthetic chemists to elaborate the core structure and develop new, potent, and selective PARP inhibitors.[7][13]

References

- 1. This compound | 75884-70-7 [chemicalbook.com]

- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of AZ0108, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound CAS 75884-70-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. This compound | C8H5BrN2O | CID 11535918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. af.hspchem.com [af.hspchem.com]

- 12. alfa-labotrial.com [alfa-labotrial.com]

- 13. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: 6-Bromophthalazin-1(2H)-one (CAS 75884-70-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromophthalazin-1(2H)-one is a heterocyclic organic compound featuring a phthalazinone core substituted with a bromine atom. This scaffold is of significant interest in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of potent enzyme inhibitors, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2][3][4][5][6][7] The phthalazinone moiety serves as a crucial pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, enabling competitive inhibition of PARP enzymes.[3] PARP inhibitors are a class of targeted cancer therapies that exploit the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[8][9] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its relevance in the development of PARP inhibitors.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white or yellow crystalline powder.[10] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 75884-70-7 | [11] |

| Molecular Formula | C₈H₅BrN₂O | [11] |

| Molecular Weight | 225.04 g/mol | [11] |

| Appearance | White to yellow solid | [10] |

| Boiling Point | 474.5 °C at 760 mmHg | [10] |

| Melting Point | Not explicitly reported for the 6-bromo isomer. The related 4-bromophthalazin-1(2H)-one has a melting point of 273 °C. | |

| Solubility | The parent compound, 1(2H)-phthalazinone, is reported to be insoluble in water. The 4-bromo isomer is slightly soluble in DMSO and methanol (with heating and sonication). Specific solubility data for the 6-bromo isomer is not readily available but is expected to be similar. | |

| Density | 1.822 g/cm³ | [10] |

Synthesis and Purification

A common and effective method for the synthesis of this compound involves the reaction of 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one with hydrazine monohydrate.[12]

Experimental Protocol: Synthesis of this compound[12]

Materials:

-

5-Bromo-3-hydroxyisobenzofuran-1(3H)-one

-

Hydrazine monohydrate

-

Isopropanol

Procedure:

-

Suspend 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one (1.0 equivalent) in isopropanol.

-

Heat the suspension to 90 °C and maintain for 1.5 hours.

-

Add hydrazine monohydrate (2.0 equivalents) portion-wise to the heated suspension.

-

After the addition is complete, continue to stir the reaction mixture at 90 °C until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the resulting solid and wash the filter cake with cold isopropanol.

-

Dry the solid under vacuum to yield this compound as a beige solid.

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to obtain a product with higher purity.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The this compound molecule possesses several reactive sites that can be exploited for further chemical modifications. The bromine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 6-position, which is crucial for modulating the pharmacological properties of its derivatives.

The nitrogen atom at the 2-position of the phthalazinone ring can undergo N-alkylation reactions. This allows for the introduction of various side chains, which can influence the compound's solubility, cell permeability, and binding affinity to its biological target.

Applications in Drug Development: A Focus on PARP Inhibition

The phthalazinone core is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2][3][4][5][6][7] PARP-1, in particular, is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[9] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-1 leads to the accumulation of double-strand DNA breaks during replication.[8] These unrepaired double-strand breaks are lethal to the cancer cells, an elegant therapeutic concept known as "synthetic lethality".[8]

This compound serves as a versatile starting material for the synthesis of potent PARP inhibitors. The bromine atom can be functionalized to introduce moieties that interact with specific residues in the PARP active site, thereby enhancing the inhibitor's potency and selectivity. For instance, the well-known PARP inhibitor Olaparib features a phthalazinone core.[2][3]

Signaling Pathway of PARP Inhibition

The following diagram illustrates the mechanism of action of PARP inhibitors in the context of synthetic lethality in BRCA-deficient cancer cells.

Caption: PARP inhibition leads to synthetic lethality in BRCA-deficient cells.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

While a specific protocol for this compound itself is not available, the following is a general and widely used colorimetric assay for evaluating the inhibitory activity of phthalazinone derivatives against PARP-1.[13][14]

Materials:

-

Recombinant human PARP-1 enzyme

-

Histones (as a substrate for poly(ADP-ribosyl)ation)

-

Biotinylated NAD+

-

Streptavidin-HRP (Horseradish Peroxidase)

-

HRP substrate (e.g., TMB)

-

Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)

-

Test compounds (dissolved in DMSO)

-

96-well plates (high-binding)

-

Plate reader

Procedure:

-

Coat a 96-well plate with histones and incubate overnight at 4 °C.

-

Wash the plate with wash buffer (e.g., PBS with Tween-20).

-

Add the test compound at various concentrations to the wells. Include a positive control (a known PARP inhibitor like Olaparib) and a negative control (DMSO vehicle).

-

Add the PARP-1 enzyme to all wells except the blank.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP and incubate for a specified time (e.g., 1 hour).

-

Wash the plate again.

-

Add the HRP substrate and incubate until a color develops.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Spectral Data

The following table summarizes the expected spectral characteristics of this compound. Actual spectra can be obtained from various chemical suppliers and databases.[15]

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (typically 7-8.5 ppm). The N-H proton of the phthalazinone ring will likely appear as a broad singlet, also in the downfield region.[16][17][18] |

| ¹³C NMR | Aromatic carbons will resonate in the range of 120-150 ppm. The carbonyl carbon of the phthalazinone ring will be significantly downfield, typically around 160-170 ppm.[19][20][21] |

| FTIR | A characteristic C=O stretching vibration for the amide carbonyl will be observed around 1650-1680 cm⁻¹. N-H stretching will appear as a broad band in the region of 3100-3300 cm⁻¹. C-H stretching of the aromatic ring will be observed above 3000 cm⁻¹. C-Br stretching will be in the fingerprint region.[22] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).[12] |

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin.[11] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block in the field of medicinal chemistry, particularly for the development of PARP inhibitors. Its versatile reactivity allows for the synthesis of a diverse range of derivatives with tailored pharmacological profiles. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for researchers and scientists working on the design and development of novel therapeutics targeting DNA repair pathways in cancer. The information provided in this technical guide serves as a comprehensive resource to facilitate further research and innovation in this promising area of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors [ouci.dntb.gov.ua]

- 6. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 10. This compound CAS 75884-70-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. This compound | C8H5BrN2O | CID 11535918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 75884-70-7 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound(75884-70-7) 1H NMR [m.chemicalbook.com]

- 16. Describe the 1H NMR spectrum you would expect for each of the fol... | Study Prep in Pearson+ [pearson.com]

- 17. pharmacy180.com [pharmacy180.com]

- 18. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 19. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to 6-Bromophthalazin-1(2H)-one

This technical guide provides a comprehensive overview of 6-Bromophthalazin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and potential biological relevance.

Core Molecular Data

This compound is a brominated derivative of the phthalazinone core structure. Its key molecular identifiers and properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₈H₅BrN₂O | [1][2][3] |

| Molecular Weight | 225.04 g/mol | [1][2][3] |

| IUPAC Name | 6-bromo-2H-phthalazin-1-one | [1] |

| CAS Number | 75884-70-7 | [3] |

| Appearance | White to yellow solid | [3] |

Synthetic Protocols

The synthesis of phthalazinone derivatives is a critical area of research, enabling the exploration of their structure-activity relationships. While specific protocols for this compound can vary, a general and illustrative synthetic approach for a related aminophthalazinone derivative is presented below, based on palladium-catalyzed amination. This highlights a common strategy for functionalizing the phthalazinone scaffold.

Experimental Protocol: Palladium-Catalyzed Synthesis of 4-Aminophthalazin-1(2H)-ones

This protocol describes a multicomponent reaction (MCR) for the synthesis of 4-aminophthalazin-1(2H)-ones, which are structurally related to the core topic and illustrate a modern synthetic strategy.[4]

Materials:

-

Substituted o-(pseudo)halobenzoate

-

Isocyanide

-

Hydrazine monohydrate

-

Palladium(II) acetate (Pd(OAc)₂)

-

XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Dimethyl sulfoxide (DMSO)

-

Diisopropylethylamine (i-Pr₂NH) (for reactions with substituted hydrazines)

Procedure:

-

To a microwave vial, add the o-(pseudo)halobenzoate (0.50 mmol), isocyanide (0.75 mmol), hydrazine monohydrate (1.05 mmol), Pd(OAc)₂ (2 mol %), and XantPhos (4 mol %).[4]

-

Add DMSO (2.5 mL) to the vial.

-

Seal the vial and heat the reaction mixture to 150 °C for 5 minutes using a microwave reactor.[4]

-

After cooling, the reaction mixture can be subjected to standard purification techniques (e.g., column chromatography) to isolate the desired 4-aminophthalazin-1(2H)-one product.[4]

For reactions involving substituted hydrazines, 1.25 mmol of the hydrazine and 1.5 mmol of i-Pr₂NH are used.[4]

Biological Significance and Potential Applications

Phthalazinone derivatives are recognized as privileged scaffolds in drug discovery, possessing a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[5] Several phthalazinone-based compounds have been investigated as potent inhibitors of various protein kinases and enzymes involved in cancer progression.

The bromination at the 6-position of the phthalazinone core, as in this compound, provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse compound libraries for drug screening and development.

Potential Mechanism of Action in Oncology

Derivatives of the phthalazinone scaffold have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways crucial for tumor growth and survival. Notably, these compounds have been identified as inhibitors of:

-

Poly (ADP-ribose) polymerase (PARP): Involved in DNA repair, PARP inhibition can lead to synthetic lethality in cancer cells with specific DNA repair defects.[6][7]

-

Aurora Kinases: These are serine/threonine kinases that play a critical role in cell division, and their inhibition can lead to mitotic arrest and apoptosis.[6][7]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling can block angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[8][9]

-

p38 Mitogen-Activated Protein Kinase (MAPK): This kinase is involved in cellular responses to stress and inflammation and has been implicated in cancer cell proliferation and survival.[6][7]

References

- 1. This compound | C8H5BrN2O | CID 11535918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. This compound CAS 75884-70-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]

- 9. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 6-Bromophthalazin-1(2H)-one in organic solvents

An In-depth Technical Guide to the Solubility of 6-Bromophthalazin-1(2H)-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the phthalazinone core, it serves as a valuable scaffold for the synthesis of novel therapeutic agents. The solubility of this compound in various organic solvents is a critical physicochemical parameter that profoundly influences its utility in several stages of the drug development pipeline, from synthesis and purification to formulation and preclinical testing.

Predicted Solubility Profile

Based on the structure of this compound, which contains a polar lactam group and a less polar brominated aromatic ring, its solubility is expected to vary significantly with the polarity of the solvent. The underlying principle of "like dissolves like" suggests that the compound will exhibit greater solubility in polar aprotic and polar protic organic solvents that can engage in hydrogen bonding and dipole-dipole interactions. The parent compound, phthalazine, is known to be more soluble in organic solvents such as ethanol, methanol, and acetone than in water. It is anticipated that this compound will follow a similar trend.

Quantitative Solubility Data

As of this guide's publication, specific quantitative solubility data for this compound in a range of organic solvents has not been reported in the literature. The following table is provided as a template for researchers to populate with their experimentally determined data. This structured format is designed for the clear and effective comparison of solubility across different solvent systems.

| Solvent Classification | Solvent Name | Molecular Formula | Molar Mass ( g/mol ) | Polarity Index | Solubility at 25°C (mg/mL) | Molar Solubility at 25°C (mol/L) |

| Polar Protic | Methanol | CH₄O | 32.04 | 5.1 | Data to be determined | Data to be determined |

| Ethanol | C₂H₆O | 46.07 | 4.3 | Data to be determined | Data to be determined | |

| Isopropanol | C₃H₈O | 60.10 | 3.9 | Data to be determined | Data to be determined | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 7.2 | Data to be determined | Data to be determined |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 6.4 | Data to be determined | Data to be determined | |

| Acetonitrile | C₂H₃N | 41.05 | 5.8 | Data to be determined | Data to be determined | |

| Acetone | C₃H₆O | 58.08 | 5.1 | Data to be determined | Data to be determined | |

| Moderately Polar | Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 3.1 | Data to be determined | Data to be determined |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 4.4 | Data to be determined | Data to be determined | |

| Non-Polar | Toluene | C₇H₈ | 92.14 | 2.4 | Data to be determined | Data to be determined |

| Hexane | C₆H₁₄ | 86.18 | 0.1 | Data to be determined | Data to be determined |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound. It is a robust and reliable method that provides accurate and reproducible results.

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a constant temperature.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. A visual excess of solid should remain at the bottom of the vial after equilibration.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least one hour to permit the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a known volume of a suitable solvent (often the same solvent used for the experiment or the mobile phase for HPLC).

-

Analyze the concentration of this compound in the diluted sample using a pre-validated and calibrated HPLC method.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation:

-

From the HPLC data, determine the concentration of the diluted sample using the calibration curve.

-

Calculate the original solubility of this compound in the organic solvent, taking into account the dilution factor. The solubility can be expressed in units such as mg/mL or mol/L.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

The is a fundamental property that dictates its applicability in synthetic and pharmaceutical sciences. While quantitative data is not currently available, this technical guide provides the necessary tools for researchers to determine this crucial parameter. By following the detailed experimental protocol for the shake-flask method and utilizing the provided data presentation template, scientists and drug development professionals can generate high-quality, reliable solubility data to inform their research and development activities. This will ultimately facilitate the efficient progression of this compound and its derivatives as potential therapeutic candidates.

In-Depth Technical Guide: Spectral Analysis of 6-Bromophthalazin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 6-Bromophthalazin-1(2H)-one. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings, particularly in the field of medicinal chemistry and drug discovery.

Compound Overview

This compound is a brominated derivative of the phthalazinone core structure. Phthalazinone derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a bromine atom at the 6-position can significantly influence the molecule's physicochemical properties and biological activity, making it a valuable intermediate for the synthesis of novel therapeutic agents.

Chemical Structure:

Molecular Formula: C₈H₅BrN₂O[1]

Molecular Weight: 225.04 g/mol [1]

Spectral Data Summary

The following tables summarize the key spectral data obtained for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Due to the absence of specific experimental data in the public domain, the following represents predicted chemical shifts and multiplicities based on the analysis of structurally related phthalazinone derivatives. These values serve as a guide for spectral interpretation.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | br s | 1H | N-H |

| ~8.2 - 8.4 | d | 1H | Ar-H |

| ~7.8 - 8.0 | d | 1H | Ar-H |

| ~7.6 - 7.8 | dd | 1H | Ar-H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted chemical shifts based on analogous structures.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O |

| ~145 | Ar-C |

| ~135 | Ar-CH |

| ~130 | Ar-C |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~120 | Ar-C-Br |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 3000 | Medium, Broad | N-H stretching |

| ~3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1660 - 1640 | Strong | C=O stretching (amide) |

| ~1600 - 1450 | Medium to Strong | Aromatic C=C stretching |

| ~1100 - 1000 | Medium | C-N stretching |

| ~800 - 700 | Strong | C-Br stretching |

MS (Mass Spectrometry)

| m/z | Interpretation |

| 224/226 | [M]⁺ molecular ion peak (presence of bromine isotope pattern) |

| 225/227 | [M+H]⁺ (observed in LC-MS)[1] |

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data of this compound. Specific instrument parameters may need to be optimized.

Synthesis of this compound

A reported synthesis involves the reaction of 5-bromo-3-hydroxyisobenzofuran-1(3H)-one with hydrazine monohydrate.[1]

-

Suspend 5-bromo-3-hydroxyisobenzofuran-1(3H)-one (1.0 eq) in isopropanol.

-

Heat the suspension to 90 °C for 1.5 hours.

-

Add hydrazine monohydrate (2.0 eq) in portions.

-

After the reaction is complete, filter the resulting suspension.

-

Wash the filter cake with isopropanol to yield this compound as a solid.[1]

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

-

Employ a sufficient number of scans and a suitable relaxation delay to ensure quantitative accuracy for all carbon signals.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet Method: Grind a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance) Method: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Introduce the sample solution via an LC system to separate any impurities before ionization. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Direct Infusion/Probe MS: Introduce the sample directly into the ion source. For EI, this will generate the molecular ion [M]⁺ and characteristic fragment ions.

-

Scan a mass range that includes the expected molecular weight of the compound.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral characterization of a synthesized compound like this compound.

Caption: Workflow for Synthesis and Spectral Characterization.

Conclusion

The spectral data and methodologies outlined in this guide provide a foundational framework for the analysis of this compound. Accurate interpretation of ¹H NMR, ¹³C NMR, IR, and MS spectra is essential for confirming the identity, structure, and purity of this compound, which is a critical step in its application in drug discovery and development. Researchers are encouraged to use the provided information as a reference and to adapt the experimental protocols to their specific instrumentation and research needs.

References

Tautomeric Landscape of 6-Bromophthalazin-1(2H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromophthalazin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry, exists as a dynamic equilibrium of tautomeric forms. This guide provides a detailed examination of the lactam-lactim tautomerism inherent to this molecule. By synthesizing data from spectroscopic and computational studies of the parent phthalazin-1(2H)-one scaffold and considering the electronic influence of the 6-bromo substituent, this document offers a comprehensive overview of the tautomeric landscape. It includes a review of established experimental protocols for tautomer analysis, predicted spectroscopic characteristics, and the implications of this tautomerism in drug design and development.

Introduction: The Phenomenon of Tautomerism

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with significant implications for the physicochemical properties and biological activity of molecules.[1][2] In the context of drug development, understanding the tautomeric preferences of a molecule is crucial, as different tautomers can exhibit varied solubility, lipophilicity, hydrogen bonding capabilities, and ultimately, different affinities for biological targets.[1]

Phthalazinone derivatives are known to exhibit lactam-lactim tautomerism, a prototropic equilibrium involving the migration of a proton between a nitrogen and an oxygen atom within the heterocyclic ring.[3][4] this compound is a member of this family and its tautomeric behavior is a key aspect of its chemical character.

The Tautomeric Equilibrium of this compound

The principal tautomeric equilibrium for this compound involves the interconversion between the lactam (amide) form and the lactim (enol) form.

Caption: Lactam-lactim tautomeric equilibrium of this compound.

Tautomer Stabilities and Ratios

The introduction of a bromine atom at the 6-position is expected to have a modest electronic effect on the tautomeric equilibrium. Bromine is an electron-withdrawing group via induction but can act as a weak electron-donating group through resonance. Given its position on the benzo-fused ring, its influence on the lactam-lactim equilibrium within the pyridazinone ring is likely to be minor. Therefore, it is predicted that the lactam form of this compound will also be the more stable and thus more abundant tautomer.

Computational studies, such as those employing Density Functional Theory (DFT) with a Polarizable Continuum Model (PCM) for solvation effects, can provide quantitative predictions of the relative stabilities of the tautomers.[5] Such studies on the parent phthalazinone system have confirmed the greater stability of the lactam form.[5]

Table 1: Predicted Tautomer Stabilities and Properties

| Tautomer | Predicted Relative Stability | Key Structural Features | Expected H-Bonding |

| Lactam Form | More Stable (Predominant) | C=O (Amide carbonyl), N-H | Donor (N-H), Acceptor (C=O) |

| Lactim Form | Less Stable (Minor) | C=N, O-H (Enol hydroxyl) | Donor (O-H), Acceptor (Ring N) |

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric equilibria rely on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating tautomeric structures.[1][2] By comparing the chemical shifts of the compound of interest with those of "fixed" derivatives (e.g., N-methylated for the lactam and O-methylated for the lactim), the predominant tautomeric form can be identified.

-

Experimental Workflow for NMR Analysis:

Caption: Workflow for the NMR-based analysis of tautomerism.

-

Predicted Spectroscopic Signatures: For the parent phthalazin-1(2H)-one in DMSO-d6, the labile N-H proton of the lactam form appears as a broad signal at approximately 12.73 ppm.[6] The aromatic protons appear in the range of 7.8 to 8.5 ppm.[6] The lactim O-H proton would be expected at a different chemical shift. In the 13C NMR spectrum, the carbonyl carbon of the lactam form is a key indicator.

Table 2: Predicted Key NMR Chemical Shifts (in DMSO-d6)

| Nucleus | Tautomer | Predicted Chemical Shift (δ, ppm) | Rationale |

| 1H | Lactam | ~12.7 (broad) | Labile amide N-H proton[6] |

| 13C | Lactam | >160 | Amide carbonyl carbon |

| 13C | Lactim | ~150-160 | Aromatic carbon bearing the -OH group |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer. The C=O stretching vibration of the lactam form is typically a strong, sharp band, which is absent in the lactim form.

-

Experimental Protocol:

-

Prepare samples of the compound in the solid state (KBr pellet or ATR) and in various solvents of differing polarity (e.g., CCl4, CH2Cl2, CH3CN).

-

Acquire FT-IR spectra over the range of 4000-400 cm-1.

-

Identify the key stretching frequencies for the C=O (lactam) and O-H/C=N (lactim) groups.

-

Analyze shifts in the C=O band frequency with solvent polarity to understand hydrogen bonding interactions.

-

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Tautomer | Expected Frequency Range (cm-1) | Appearance |

| N-H stretch | Lactam | 3350-3180 | Medium, broad |

| C=O stretch | Lactam | 1680-1640 | Strong, sharp[7][8][9] |

| O-H stretch | Lactim | 3600-3200 | Strong, broad |

| C=N stretch | Lactim | 1650-1550 | Medium to weak |

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as the different electronic structures of the tautomers result in distinct absorption spectra.[10] By analyzing the spectra in various solvents or at different pH values, the equilibrium constant can often be determined.

Computational Chemistry Approach

Quantum chemical calculations are invaluable for predicting the relative energies, geometries, and spectroscopic properties of tautomers.

-

Computational Workflow:

Caption: Workflow for computational analysis of tautomerism.

A typical computational study would involve geometry optimization of both tautomers in the gas phase and in various solvents using a method like DFT at the B3LYP/6-311++G(d,p) level of theory.[5] The calculated free energies (ΔG) can then be used to predict the equilibrium constant (KT) for the tautomerization reaction.

Implications in Drug Design and Development

The lactam-lactim tautomerism of this compound has several important implications for its potential use as a therapeutic agent:

-

Receptor Binding: The two tautomers present different hydrogen bond donor/acceptor patterns. The lactam form has an N-H donor and a C=O acceptor, while the lactim has an O-H donor and a ring nitrogen acceptor. This difference can drastically alter the binding affinity and selectivity for a biological target.

-

Physicochemical Properties: Tautomerism affects properties like pKa, solubility, and the octanol-water partition coefficient (logP). The more polar lactam form is generally expected to have higher water solubility.

-

Metabolism: The metabolic fate of the molecule could be influenced by the predominant tautomeric form.

Conclusion

This compound exists in a tautomeric equilibrium between its lactam and lactim forms. Based on extensive studies of the parent phthalazin-1(2H)-one and the electronic properties of the bromo-substituent, the lactam form is predicted to be the predominant species. A combination of advanced spectroscopic techniques, particularly multinuclear NMR and IR, alongside robust computational methods, provides a powerful toolkit for the comprehensive characterization of this equilibrium. For drug development professionals, a thorough understanding and quantification of the tautomeric ratio of this compound under physiological conditions are essential for predicting its ADME properties and optimizing its interaction with biological targets.

References

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Tautomeric azines. Part 6. Phthalazin-1 (2H)-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. longdom.org [longdom.org]

- 5. chemmethod.com [chemmethod.com]

- 6. 1(2H)-Phthalazinone(119-39-1) 1H NMR [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

The Phthalazinone Core: A Historical and Technical Guide for Drug Discovery

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalazinone core, a bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry, leading to the development of blockbuster drugs and a plethora of investigational agents. This technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of phthalazinone-containing molecules. It details the early explorations of their biological activities, the seminal discoveries of key drugs such as the antihistamine azelastine and the PARP inhibitor olaparib, and the modern synthetic strategies employed in their preparation. This document also includes a compilation of quantitative data for key compounds, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

A Historical Perspective: From Serendipitous Discovery to Rational Design

The journey of the phthalazinone core in medicinal chemistry is a compelling narrative that spans over a century, evolving from fundamental synthetic explorations to the rational design of targeted therapies.

Early Synthesis and Initial Biological Investigations

The parent phthalazine ring system was first synthesized in 1893 by Gabriel and Pinkus. This foundational work paved the way for the exploration of its derivatives, including the phthalazinone core. One of the earliest relevant reactions is the Gabriel-Colman rearrangement , first described in 1900, which allows for the synthesis of substituted isoquinolines from phthalimido esters, showcasing the reactivity and synthetic utility of related cyclic imide structures.

It wasn't until the mid-20th century that the therapeutic potential of phthalazinone derivatives began to be recognized. Early research in the 1960s and 1970s unveiled a range of biological activities, including:

-

Antihypertensive effects : Early studies identified certain phthalazine derivatives as having vasorelaxant and antihypertensive properties.[1]

-

Anti-inflammatory activity : Some phthalazinone compounds were found to possess anti-inflammatory properties in preclinical models.[2][3]

-

Anticonvulsant potential : Several phthalazinone derivatives were investigated for their ability to prevent seizures in various animal models.[4][5][6][7][8]

These early, often serendipitous, discoveries laid the groundwork for a more focused investigation into the therapeutic applications of the phthalazinone scaffold.

The Emergence of Key Phthalazinone-Containing Drugs

The versatility of the phthalazinone core became truly apparent with the development of two landmark drugs that have had a significant impact on clinical practice.

Azelastine, a phthalazinone derivative, was developed as a potent H1 receptor antagonist for the treatment of allergic rhinitis and conjunctivitis.[9][10][11][12] Its discovery marked a significant advancement in the field of allergy treatment, offering a dual mechanism of action that includes mast cell stabilization.

The discovery of olaparib revolutionized the treatment of cancers with BRCA1/2 mutations.[13][14][15] Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA single-strand break repair.[14] In cancer cells with deficient homologous recombination repair (due to BRCA mutations), the inhibition of PARP by olaparib leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. This targeted approach has proven highly effective in treating ovarian, breast, pancreatic, and prostate cancers.

The success of olaparib spurred the development of a new class of anticancer agents and solidified the phthalazinone scaffold as a key pharmacophore for PARP inhibition.

Synthetic Strategies for Phthalazinone Core Construction

A variety of synthetic routes have been developed to access the phthalazinone core and its derivatives. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.

Classical Synthetic Approaches

The most common and long-standing methods for the synthesis of the phthalazinone core involve the condensation of a hydrazine derivative with a suitable ortho-disubstituted benzene precursor.

A general workflow for the classical synthesis of the phthalazinone core is depicted below:

Caption: Classical synthesis of the phthalazinone core.

Modern Synthetic Methodologies

More recent synthetic innovations have focused on improving the efficiency, scalability, and environmental friendliness of phthalazinone synthesis. These include multi-component reactions and transition-metal-catalyzed cross-coupling strategies to introduce diversity at various positions of the phthalazinone ring.

Quantitative Data of Key Phthalazinone Derivatives

This section provides a summary of important quantitative data for olaparib and azelastine, as well as a selection of other phthalazinone-based PARP inhibitors.

Physicochemical Properties

| Property | Olaparib | Azelastine |

| Molecular Formula | C₂₄H₂₃FN₄O₃ | C₂₂H₂₄ClN₃O |

| Molecular Weight | 434.46 g/mol | 381.90 g/mol |

| LogP | 1.9 | 4.9 |

| Topological Polar Surface Area | 82.1 Ų | 35.9 Ų |

| Hydrogen Bond Donors | 1 | 0 |

| Hydrogen Bond Acceptors | 7 | 5 |

| Rotatable Bonds | 5 | 4 |

Data sourced from PubChem and other chemical databases.[16][17]

In Vitro Biological Activity of Phthalazinone-Based PARP Inhibitors

| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Reference |

| Olaparib | 1-5 | 1-5 | [14][15] |

| Talazoparib | ~0.5-1 | - | [15] |

| Rucaparib | ~0.5-1 | - | [15] |

| Niraparib | ~4-5 | - | [15] |

| Veliparib | ~4-5 | - | [15] |

IC₅₀ values can vary depending on the assay conditions.

Clinical Efficacy of Olaparib

Clinical trials have demonstrated the significant efficacy of olaparib in various cancer types. For instance, in the OlympiA trial for early-stage breast cancer with BRCA1/2 mutations, olaparib showed a statistically significant improvement in invasive disease-free survival compared to placebo.

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of key phthalazinone-containing drugs and for essential biological assays.

Synthesis of Olaparib (Exemplary Protocol)

The synthesis of olaparib can be achieved through a multi-step process. An exemplary final step is presented here.

Step 1: Condensation to form Olaparib [18]

-

To a reaction vessel, add 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and cyclopropanecarboxylic acid (1.2 eq) in N,N-dimethylformamide (DMF).

-

Cool the mixture to 10°C.

-

Add triethylamine (1.8 eq) dropwise while maintaining the temperature.

-

Stir the reaction mixture at 20°C for approximately 7 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, add water to the reaction mixture to precipitate the product.

-

Stir the suspension, then filter the solid.

-

Wash the solid with water and dry under vacuum to yield olaparib.

Synthesis of Azelastine (Exemplary Protocol)

The synthesis of azelastine involves the formation of the phthalazinone core followed by alkylation.

Step 1: Formation of 4-(p-chlorobenzyl)-1-(2H)-phthalazinone [19]

-

Cyclize α-(p-chlorophenyl)acetophenone-o-carboxylic acid with hydrazine sulfate in the presence of sodium hydroxide in water.

Step 2: Condensation to form Azelastine [19]

-

Condense 4-(p-chlorobenzyl)-1-(2H)-phthalazinone with a suitable N-methylazepane derivative (e.g., 2-(2-chloroethyl)-N-methylpyrrolidine, which rearranges in situ) in the presence of a base in hot water.

In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This protocol is based on a commercially available kit format and measures the incorporation of biotinylated NAD+ into histone proteins.[20][21][22][23]

Caption: Workflow for a PARP1 chemiluminescent assay.

Procedure:

-

Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer for at least 90 minutes at room temperature.

-

Reaction Setup: Wash the plate. Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+. Add the test inhibitor at various concentrations to the wells, followed by the master mix.

-

Incubation: Incubate the plate for 1 hour at room temperature to allow the PARP-catalyzed biotinylation of histones to occur.

-

Detection: Wash the plate. Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Signal Generation: Wash the plate. Add a chemiluminescent substrate.

-

Data Acquisition: Immediately measure the chemiluminescent signal using a microplate reader. The signal is inversely proportional to the PARP1 inhibitory activity of the test compound.

Live-Cell PARP1 Trapping Assay

This assay visualizes and quantifies the trapping of PARP1 at sites of DNA damage within living cells.[17][24][25][26][27]

Caption: Workflow for a live-cell PARP1 trapping assay.

Procedure:

-

Cell Preparation: Culture cells that stably express a fluorescently tagged version of PARP1 (e.g., PARP1-GFP).

-

DNA Damage Induction: Induce localized DNA damage in a specific region of the cell nucleus, typically using a focused laser beam (laser micro-irradiation).

-

Inhibitor Treatment: Treat the cells with the PARP inhibitor of interest.

-

Live-Cell Imaging: Acquire time-lapse fluorescence microscopy images to monitor the recruitment and retention of the fluorescently tagged PARP1 at the site of DNA damage.

-

Data Analysis: Quantify the fluorescence intensity at the damage site over time to determine the kinetics of PARP1 recruitment and the duration of its retention ("trapping").

Signaling Pathways and Mechanisms of Action

The biological effects of phthalazinone derivatives are mediated through their interaction with specific cellular targets.

PARP1 Signaling and Inhibition

The following diagram illustrates the role of PARP1 in DNA repair and how PARP inhibitors like olaparib exert their effects.

Caption: PARP1 signaling in DNA repair and its inhibition.

Conclusion

The phthalazinone core has a rich history in medicinal chemistry, evolving from an academic curiosity to a cornerstone of modern drug discovery. Its synthetic tractability and ability to interact with a diverse range of biological targets have led to the development of life-changing medicines. The remarkable success of olaparib has reinvigorated interest in this scaffold, and ongoing research continues to explore its potential in new therapeutic areas. This technical guide provides a comprehensive resource for researchers, summarizing the key historical milestones, synthetic methodologies, quantitative data, and experimental protocols that underpin the importance of the phthalazinone core in the ongoing quest for novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiinflammatory activity and other pharmacological properties of phthalazino(2,3-b)phthalazine-5,12(7H, 14H)-dione (Diftalone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Derivatives [article.sapub.org]

- 6. Synthesis and anticonvulsant activity evaluation of 6-substituted-[1,2,4]triazolo[3,4-a](tetrazolo[5,1-a])phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Some novel anticonvulsant agents derived from phthalazinedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the anticonvulsant activity of 6-(4-chlorophenyoxy)-tetrazolo[5,1-a]phthalazine in various experimental seizure models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. a2bchem.com [a2bchem.com]

- 15. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthetic method of olaparib - Eureka | Patsnap [eureka.patsnap.com]

- 17. researchgate.net [researchgate.net]

- 18. CN105985294B - Preparation method of olaparib - Google Patents [patents.google.com]

- 19. Synthesis of Azelastine hydrochloride - Chempedia - LookChem [lookchem.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. rndsystems.com [rndsystems.com]

- 24. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. academic.oup.com [academic.oup.com]

- 27. Revisiting PARP2 and PARP1 trapping through quantitative live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Bromophthalazin-1(2H)-one: A Pivotal Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a cornerstone of medicinal chemistry. Within this landscape, heterocyclic scaffolds have emerged as privileged structures, offering a three-dimensional framework amenable to diverse chemical modifications and interactions with biological targets. Among these, the phthalazinone core, and specifically its 6-bromo substituted analogue, 6-Bromophthalazin-1(2H)-one, has garnered significant attention as a key pharmacophore in the design of potent enzyme inhibitors for the treatment of cancer and other diseases. This technical guide delves into the synthesis, mechanism of action, and therapeutic applications of this compound derivatives, with a focus on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

The Phthalazinone Scaffold: A Versatile Platform for Drug Design

Phthalazinones are bicyclic nitrogen-containing heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The rigid, planar structure of the phthalazinone ring system provides a robust anchor for the strategic placement of various substituents, enabling fine-tuning of the molecule's physicochemical properties and biological activity. The introduction of a bromine atom at the 6-position of the phthalazinone core can significantly influence the compound's electronic properties and its ability to form halogen bonds, thereby enhancing its binding affinity to target proteins.

This compound in PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. The phthalazinone scaffold has been instrumental in the development of potent PARP inhibitors, with the FDA-approved drug Olaparib serving as a prime example.

Quantitative Data: PARP Inhibitory Activity of Phthalazinone Derivatives

The following table summarizes the in vitro inhibitory activity of selected phthalazinone derivatives against PARP-1 and various cancer cell lines. While specific data for this compound derivatives is emerging, the data for structurally related analogs highlight the potential of this scaffold.

| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |

| Olaparib | PARP-1 | 5 | - | - | [1] |

| Olaparib | PARP-2 | 1 | - | - | [1] |

| Phthalazinone Derivative 11c | PARP-1 | 97 | A549 (Lung Carcinoma) | - | [2] |

| Phthalazinone Derivative 23 | PARP-1 | 3.24 | Capan-1 (Pancreatic Cancer) | 7.532 | [1] |

This compound in VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer therapy. Phthalazinone derivatives have been explored as potent VEGFR-2 inhibitors, demonstrating their versatility in targeting different classes of enzymes.

Quantitative Data: VEGFR-2 Inhibitory Activity of Phthalazinone Derivatives

The table below presents the in vitro inhibitory activity of various phthalazinone derivatives against VEGFR-2 and cancer cell lines, showcasing the potential of this chemical class in the development of anti-angiogenic agents.

| Compound | Target | IC50 (µM) | Cell Line(s) | IC50 (µM) | Reference |

| Sorafenib (Reference) | VEGFR-2 | 0.10 | HepG2, HCT-116, MCF-7 | 9.18, 5.47, 7.26 | [3] |

| Phthalazinone Derivative 7f | VEGFR-2 | 0.08 | HepG2, HCT-116, MCF-7 | 3.97, 4.83, 4.58 | [3] |

| Phthalazinone Derivative 8c | VEGFR-2 | 0.10 | - | - | [3] |

| Phthalazinone Derivative 7a | VEGFR-2 | 0.11 | HCT-116, MCF-7 | 6.04, 8.8 | [4] |

| Phthalazinone Derivative 2g | VEGFR-2 | 0.148 | MCF-7, HepG2 | 0.15, 0.12 | [5] |

| Phthalazinone Derivative 4a | VEGFR-2 | 0.196 | MCF-7, HepG2 | 0.18, 0.09 | [5] |

Signaling Pathways

To visualize the mechanism of action of this compound-based inhibitors, the following diagrams illustrate the PARP and VEGFR-2 signaling pathways.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are representative methodologies for the synthesis of a this compound precursor and for the in vitro evaluation of PARP and VEGFR-2 inhibitory activity.

Synthesis of 6-Bromo-4-chlorophthalazin-1(2H)-one

A mixture of 6-bromo-2,3-dihydro-phthalazine-1,4-dione (1 equivalent) in phosphorus oxychloride (POCl3) is heated at reflux for 3 hours. After cooling, the excess POCl3 is removed under reduced pressure. The residue is then taken up in an organic solvent such as ethyl acetate and neutralized with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product. Further purification by column chromatography or recrystallization can be performed to obtain pure 6-bromo-4-chlorophthalazin-1(2H)-one.

In Vitro PARP-1 Inhibition Assay (Colorimetric)

The inhibitory activity of test compounds against PARP-1 can be determined using a colorimetric assay kit. The assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

-

Plate Preparation: A 96-well plate is coated with histone proteins.

-

Reaction Mixture: A reaction mixture containing PARP-1 enzyme, biotinylated NAD+, and the test compound at various concentrations is added to the wells.

-

Incubation: The plate is incubated to allow the PARP-1 catalyzed reaction to proceed.

-

Detection: After incubation, the plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a colorimetric HRP substrate.

-

Measurement: The absorbance is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

The inhibitory effect of compounds on VEGFR-2 kinase activity can be assessed using a luminescence-based assay that measures ATP consumption.

-

Reaction Setup: The kinase reaction is set up in a 96-well plate containing VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound at various concentrations in a kinase buffer.

-

Incubation: The reaction is allowed to proceed at a controlled temperature for a specific duration.

-

Luminescence Detection: A kinase-glo® reagent is added to the wells, which terminates the kinase reaction and measures the amount of remaining ATP by converting it into a luminescent signal.

-

Measurement: The luminescence is read using a microplate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The this compound scaffold represents a highly promising pharmacophore in the field of drug discovery, particularly for the development of targeted cancer therapies. Its utility in the design of potent PARP and VEGFR-2 inhibitors has been demonstrated, and the structure-activity relationships of its derivatives continue to be an active area of research. Future work will likely focus on the synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the exploration of this versatile scaffold in the development of inhibitors for other therapeutic targets is a promising avenue for future drug discovery efforts. The combination of rational drug design, robust synthetic methodologies, and detailed biological evaluation will be crucial in unlocking the full therapeutic potential of this compound and its derivatives.

References

- 1. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]

- 2. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, docking, and anticancer evaluations of phthalazines as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Reaction Mechanisms Involving 6-Bromophthalazin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the fundamental reaction mechanisms of 6-bromophthalazin-1(2H)-one, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. This document outlines its synthesis, spectroscopic characterization, and core reactivity, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Synthesis of this compound

The primary synthetic route to this compound involves the condensation of a substituted phthalide precursor with hydrazine. A common and effective method starts from 5-bromo-3-hydroxyisobenzofuran-1(3H)-one.

Experimental Protocol:

A suspension of 5-bromo-3-hydroxyisobenzofuran-1(3H)-one (4.17 mmol) in isopropanol (10 mL) is heated to 90 °C for 1.5 hours. To this heated suspension, hydrazine monohydrate (8.25 mmol) is added in four portions. Upon completion of the reaction, the mixture is cooled, and the resulting precipitate is filtered and washed with isopropanol to yield this compound as a solid.[1]

Table 1: Synthesis Yield of this compound [1]

| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Yield |

| 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one | Hydrazine monohydrate | Isopropanol | 90 °C | 1.5 h | 87% |

Spectroscopic and Physical Data

The structural confirmation and purity of this compound are established through various spectroscopic techniques and physical measurements.

Table 2: Spectroscopic and Physical Data for this compound

| Property | Data | Reference |

| Molecular Formula | C₈H₅BrN₂O | [1][2] |

| Molecular Weight | 225.04 g/mol | [1][2] |

| Appearance | Yellow or white solid | [3] |

| ¹H NMR | Spectral data available. | [4] |

| ¹³C NMR | Spectral data available. | [4] |

| IR Spectroscopy | Spectral data available. | [4] |

| Mass Spectrometry | M+H⁺ = 227.12 | [1] |

Note: Detailed peak assignments for NMR and IR spectra are advisable upon experimental verification.

Core Reaction Mechanisms

This compound serves as a key building block for the synthesis of a diverse range of functionalized phthalazinone derivatives, primarily through reactions targeting the carbon-bromine bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is instrumental in synthesizing 6-aryl- and 6-vinylphthalazin-1(2H)-ones.

The catalytic cycle typically involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

To a mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol) in a suitable solvent system (e.g., dioxane/water or toluene/water), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) is added. The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C until completion, as monitored by TLC or LC-MS. After cooling, the reaction is worked up by extraction and purified by column chromatography.

Table 3: Representative Yields for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 6-Chloro-5-dialkylaminopyridazinone | Various arylboronic acids | Pd-SPhos | K₂CO₃ | Dioxane/H₂O | Moderate to good |

| 2,6-Dichloropurine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | Good |

Note: These yields are for analogous heterocyclic systems and may vary for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. This reaction is crucial for the synthesis of 6-aminophthalazin-1(2H)-one derivatives, which are important pharmacophores.

The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling and involves:

-

Oxidative Addition: A Pd(0) complex reacts with the aryl bromide.

-

Amine Coordination and Deprotonation: An amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex.

-

Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.

References

Unveiling the Electronic Landscape: A Theoretical Guide to 6-Bromophthalazin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies used to elucidate the electronic structure of 6-Bromophthalazin-1(2H)-one. While direct experimental and theoretical data for this specific molecule is nascent in publicly available literature, this document outlines the established computational protocols and expected electronic characteristics based on extensive research of the core phthalazinone scaffold and its derivatives. Understanding these electronic properties is paramount for predicting molecular reactivity, stability, and potential interactions with biological targets, thereby accelerating drug discovery and development efforts.

Core Concepts in the Electronic Structure of Phthalazinones

The electronic behavior of this compound is governed by the interplay of its constituent aromatic rings and the electron-withdrawing bromine substituent. Key to its characterization is the study of tautomerism, the distribution of electron density, and the nature of its frontier molecular orbitals.

Tautomerism in the Phthalazinone Core

The phthalazinone ring can exist in different tautomeric forms. Theoretical calculations, particularly Density Functional Theory (DFT), are crucial for determining the relative stability of these tautomers. Studies on the parent phthalazinone ring have shown that the keto and enol forms are the most significant contributors to the equilibrium. The presence of a solvent can influence this equilibrium, a factor that can be modeled using methods like the Polarizable Continuum Model (PCM). [1]

Caption: Tautomeric equilibrium of the phthalazin-1(2H)-one core.

Methodologies for Theoretical Calculation

The following protocols outline the standard computational approaches for investigating the electronic structure of phthalazinone derivatives. These methods are based on successful applications in related studies. [1][2]

Density Functional Theory (DFT) for Ground State Properties

DFT is the workhorse for calculating the electronic ground state properties of molecules like this compound.

Protocol:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common functional used for this purpose is B3LYP, paired with a basis set such as 6-311++G(d,p). [1]2. Frequency Calculations: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculation: With the optimized geometry, various electronic properties are calculated. These include:

-

Molecular Orbital Analysis: Determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

-